3-amino-1-(3-methylbutyl)cyclohexan-1-ol
Description
3-Amino-1-(3-methylbutyl)cyclohexan-1-ol is a cyclohexanol derivative featuring an amino group at position 3 and a branched 3-methylbutyl substituent at position 1. The 3-methylbutyl group enhances lipophilicity, while the amino group introduces hydrogen-bonding capabilities, influencing solubility and biological interactions.
Properties
IUPAC Name |
3-amino-1-(3-methylbutyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-9(2)5-7-11(13)6-3-4-10(12)8-11/h9-10,13H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAQWSXGGPTOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CCCC(C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(3-methylbutyl)cyclohexan-1-ol typically involves the following steps:
Cyclohexanone Reaction: Cyclohexanone is reacted with 3-methylbutylamine under controlled conditions to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield 3-amino-1-(3-methylbutyl)cyclohexan-1-ol.
Industrial Production Methods
In an industrial setting, the production of 3-amino-1-(3-methylbutyl)cyclohexan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction between cyclohexanone and 3-methylbutylamine.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reduction process.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(3-methylbutyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
3-amino-1-(3-methylbutyl)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-1-(3-methylbutyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies.
Comparison with Similar Compounds
trans-3-Amino-1-(Trifluoromethyl)cyclohexan-1-ol
- Structural Differences : Replaces the 3-methylbutyl group with a trifluoromethyl (CF₃) group at position 1 .
- Electronic Effects: The CF₃ group is strongly electron-withdrawing, increasing the acidity of the adjacent hydroxyl and amino groups compared to the electron-donating 3-methylbutyl chain.
- Biological Implications : The CF₃ group may enhance metabolic stability but reduce membrane permeability due to increased polarity.
- Synthetic Notes: Requires fluorinated reagents, contrasting with the Grignard-based synthesis of 3-methylbutyl derivatives .
(1R,4R)-4-(Dibenzylamino)cyclohexan-1-ol
- Positional Isomerism: The amino group is at position 4 instead of 3, and it is dibenzylated, introducing steric bulk .
- Steric Effects : The benzyl groups hinder rotational freedom and may reduce binding affinity in enzyme inhibition compared to the less bulky 3-methylbutyl group.
1-Methylcyclohexanol
- Simpler Homolog: Lacks both the amino group and the 3-methylbutyl chain .
- Physical Properties: Boiling point (79°C) is significantly lower than inferred values for 3-amino-1-(3-methylbutyl)cyclohexan-1-ol (estimated >200°C), highlighting the impact of substituents on volatility.
- Reactivity: The absence of an amino group eliminates hydrogen-bonding interactions, reducing solubility in polar solvents.
Physical and Spectroscopic Properties
Table 1: Key Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Estimated) |
|---|---|---|---|
| 3-Amino-1-(3-methylbutyl)cyclohexan-1-ol | ~185.3 | >200* | 2.8–3.5* |
| trans-3-Amino-1-(trifluoromethyl)cyclohexan-1-ol | 213.2 | N/A | 1.5–2.0* |
| (1R,4R)-4-(Dibenzylamino)cyclohexan-1-ol | 295.4 | N/A | 4.0–4.5 |
| 1-Methylcyclohexanol | 114.2 | 79.0 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
